molecular formula C10H16Cl2O B15463453 1-Butanone, 3,4-dichloro-1-cyclohexyl- CAS No. 60444-22-6

1-Butanone, 3,4-dichloro-1-cyclohexyl-

Cat. No.: B15463453
CAS No.: 60444-22-6
M. Wt: 223.14 g/mol
InChI Key: DLZVYHLTUPHGHP-UHFFFAOYSA-N
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Description

1-Butanone, 3,4-dichloro-1-cyclohexyl- (CAS 60444-22-6) is a halogenated organic compound with the molecular formula C₁₀H₁₆Cl₂O and a molecular weight of 223.142 g/mol . Its structure features a cyclohexyl group attached to a butanone backbone, with chlorine atoms at the 3- and 4-positions of the ketone chain. This substitution pattern confers unique physicochemical properties, such as increased lipophilicity compared to unsubstituted butanones. However, detailed studies on its biological activity, toxicity, or industrial applications are notably absent in the provided evidence, necessitating comparisons with structurally or functionally related compounds.

Properties

IUPAC Name

3,4-dichloro-1-cyclohexylbutan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16Cl2O/c11-7-9(12)6-10(13)8-4-2-1-3-5-8/h8-9H,1-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLZVYHLTUPHGHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)CC(CCl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16Cl2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00484629
Record name 1-Butanone, 3,4-dichloro-1-cyclohexyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00484629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60444-22-6
Record name 1-Butanone, 3,4-dichloro-1-cyclohexyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00484629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

4-(Methylnitrosamino)-1-(3-Pyridyl)-1-Butanone (NNK)

  • CAS : 64091-91-4
  • Molecular Formula : C₁₀H₁₅N₃O₂
  • Key Features: A tobacco-specific nitrosamine with a pyridyl ring and methylnitrosamino group .
  • Toxicity: Potent carcinogen inducing lung and pancreatic tumors in rodents via DNA alkylation (e.g., O⁶-methylguanine formation) . Activated by cytochrome P-450 enzymes (e.g., P-450b and P-450c) in Clara cells, leading to cell-selective DNA damage .
  • Applications: Used in carcinogenicity studies to model tobacco-related cancers .

Comparison :

  • Unlike NNK, 1-butanone, 3,4-dichloro-1-cyclohexyl- lacks nitroso groups, which are critical for NNK’s carcinogenicity.

1-Butanone, 1-(6-Chloro-3-Pyridinyl)-4,4,4-Trifluoro-

  • CAS : 871252-59-4
  • Molecular Formula: C₉H₅ClF₃NO
  • Key Features : Contains a trifluoromethyl group and a chloropyridinyl substituent .
  • Toxicity: Limited data; however, trifluoro and chloro groups may enhance reactivity or metabolic stability.

Comparison :

  • Both compounds are halogenated butanones, but the target compound’s dichloro and cyclohexyl groups contrast with the trifluoro and pyridinyl substituents here.

1-(2-Chloroethyl)-3-Cyclohexyl-1-Nitrosourea

  • CAS: Not provided (referenced in ).
  • Key Features : A nitrosourea with a cyclohexyl group and chloroethyl chain .
  • Toxicity : Causes delayed hematological toxicity (thrombocytopenia, leukopenia) in humans at doses ≥130 mg/m² .
  • Applications : Investigated as an antineoplastic agent due to alkylating properties .

Comparison :

  • While both compounds share a cyclohexyl group, the nitrosourea’s nitroso and chloroethyl functionalities are absent in the target compound. The target’s dichlorobutanone structure lacks the alkylating capacity of nitrosoureas, suggesting divergent toxicity profiles.

Q & A

Q. What are the recommended methods for synthesizing 3,4-dichloro-1-cyclohexyl-1-butanone in laboratory settings?

  • Methodological Answer : Synthesis typically involves halogenation of the cyclohexylbutanone precursor. For chlorination, use reagents like sulfuryl chloride (SO₂Cl₂) or phosphorus pentachloride (PCl₅) under anhydrous conditions. Cyclohexyl group introduction may require Friedel-Crafts acylation using cyclohexane and acyl chlorides. Purification via fractional distillation or column chromatography (silica gel, hexane/ethyl acetate) is critical. Note that substituent positioning (3,4-dichloro) demands regioselective control, which can be optimized using Lewis acid catalysts (e.g., AlCl₃) .

Q. What analytical techniques are most effective for characterizing the structural and purity profile of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm substituent positions and cyclohexyl conformation.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular ion validation and isotopic patterns of chlorine.
  • IR Spectroscopy : C=O stretch (~1700 cm⁻¹) and C-Cl stretches (550–850 cm⁻¹) for functional group verification.
  • Chromatography : HPLC with UV detection (λ ~270 nm) for purity assessment. Cross-reference with standards for phthalates/phenols (methodologies in ) to rule out impurities .

Q. What safety protocols should be followed when handling this compound given limited toxicological data?

  • Methodological Answer : Assume acute toxicity due to structural analogs (e.g., chlorinated ketones). Use NIOSH/CEN-certified PPE:
  • Respiratory : OV/AG/P99 or ABEK-P2 respirators for vapor protection.
  • Gloves : Nitrile or neoprene (≥0.11 mm thickness).
  • Ventilation : Fume hoods with ≥100 ft/min face velocity.
  • Emergency Protocols : Neutralize spills with sodium bicarbonate and adsorbents (e.g., vermiculite). Toxicity testing (Ames test, LD₅₀ in rodents) is recommended due to data gaps .

Advanced Research Questions

Q. How can substituent effects (chloro, cyclohexyl) influence reactivity in nucleophilic addition reactions?

  • Methodological Answer : The electron-withdrawing chloro groups increase electrophilicity at the carbonyl carbon, enhancing nucleophilic attack (e.g., Grignard reactions). Steric hindrance from the cyclohexyl group may slow kinetics. Experimental design should compare reaction rates with non-chlorinated analogs using stopped-flow spectroscopy. Computational modeling (DFT) can map transition states and quantify steric/electronic effects .

Q. What computational approaches predict the compound’s stability under varying pH or temperature?

  • Methodological Answer :
  • Thermodynamic Stability : Use Gaussian or ORCA software for ΔG calculations of hydrolysis pathways. Reference enthalpy data from analogs (e.g., ΔfH°liquid = -173.8 kJ/mol for dihydro-β-ionone in ).
  • pH Effects : Molecular dynamics (MD) simulations with explicit solvent models (e.g., SPC/E water) to study protonation states.
  • Thermal Decomposition : Predict degradation products via ReaxFF MD or kinetic Monte Carlo simulations .

Q. How should researchers address contradictions in experimental data related to thermal decomposition behavior?

  • Methodological Answer :
  • Triangulation : Combine thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), and GC-MS to identify decomposition products.
  • Error Analysis : Quantify uncertainties in calorimetric measurements (e.g., ±2.3 kJ/mol in ).
  • Replicate Studies : Conduct cross-lab validation using standardized protocols (e.g., ASTM E537 for thermal stability). Publish raw datasets for meta-analysis .

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